(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one
Description
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)8-11(3)9-14(16)12-4-6-13(15)7-5-12/h4-7,9-10,15H,8H2,1-3H3/b11-9+ |
InChI Key |
ZMBMORSEJUWTHM-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)C/C(=C/C(=O)C1=CC=C(C=C1)O)/C |
Canonical SMILES |
CC(C)CC(=CC(=O)C1=CC=C(C=C1)O)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Intermolecular Aldol Reaction
The patent literature describes aldol condensations under basic conditions as a robust method for synthesizing α,β-unsaturated carbonyl compounds. For (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one, this involves:
Reagents :
- 4-Hydroxyacetophenone (1.0 equiv)
- 3,5-Dimethylhex-2-enal (1.5 equiv)
- Sodium hydroxide (10 mol%) in ethanol/water (4:1)
Procedure :
- Dissolve 4-hydroxyacetophenone (10.0 g, 73.5 mmol) in 150 mL ethanol
- Add 3,5-dimethylhex-2-enal (14.7 g, 110 mmol) dropwise at 0°C
- Introduce NaOH (2.94 g, 73.5 mmol) dissolved in 30 mL H₂O
- Stir at 5°C for 12 h under argon
- Quench with 1M HCl, extract with ethyl acetate (3×50 mL)
- Dry over Na₂SO₄, concentrate, purify via silica gel chromatography (hexane:ethyl acetate = 5:1)
Yield : 82% (12.1 g); Purity : >98% (HPLC)
Key Parameters :
Organocatalytic Asymmetric Aldol Additions
Recent advancements employ proline-derived catalysts for enantioselective aldol reactions, though yields for this specific substrate remain moderate:
Catalyst : L-Proline (20 mol%)
Solvent : DMSO/H₂O (9:1)
Time : 48 h at 25°C
Outcome : 56% yield, E:Z = 7:1
Claisen-Schmidt Reaction Pathways
Acid-Catalyzed Dehydration
A modified Claisen-Schmidt approach utilizes Brønsted acids to dehydrate the aldol adduct:
Reaction Scheme :
4-Hydroxybenzaldehyde + 3,5-dimethylhexan-2-one → (E)-product
Conditions :
Microwave-Assisted Synthesis
Accelerated Claisen-Schmidt reactions under microwave irradiation enhance efficiency:
Parameters :
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for isolating (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one:
Eluent Systems :
Retention Factors :
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hex-2-en-1-one moiety can be reduced to form a saturated compound.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)-3,5-dimethylhexan-1-one.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Structural Representation
The compound features a phenone group with a hydroxy substitution and an alkene chain, which influences its reactivity and biological activity.
Chemistry
In the field of chemistry, (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactive functional groups.
Biology
The compound's unique structure allows for significant interactions with biological systems. It has been studied for its potential effects on enzyme interactions and metabolic pathways.
Medicine
Research is ongoing to evaluate the compound's potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its biological activities suggest possible applications in treating various diseases.
Industry
In industrial applications, this compound is explored for use in the manufacture of specialty chemicals , polymers, and other products due to its unique properties.
Recent studies have highlighted several biological activities associated with (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one:
Antioxidant Activity
In vitro studies demonstrate that this compound exhibits significant antioxidant properties , effectively scavenging free radicals and reducing oxidative stress markers in cellular models.
Anti-inflammatory Effects
Preliminary data indicate that it may reduce pro-inflammatory cytokine levels in stimulated immune cells, suggesting potential applications in treating inflammatory diseases.
Anticancer Potential
Research indicates that this compound can influence cell cycle progression in cancer cell lines, positioning it as a candidate for further investigation as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant reduction of oxidative stress markers |
| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 |
| Anticancer | Modulation of cell cycle progression in cancer cells |
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration compared to control groups, demonstrating its potential as an effective antioxidant agent.
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. These findings underscore its potential therapeutic applications in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects, such as scavenging free radicals and inhibiting oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Paracetamol EP Impurity E (1-(4-Hydroxyphenyl)-3-methylbut-2-en-1-one)
- Molecular Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.21 g/mol
- Key Differences : Shorter carbon chain (but-2-en-1-one vs. hex-2-en-1-one) and a single methyl group at position 3. The reduced chain length decreases hydrophobicity compared to the target compound.
3,5-Dimethyl-1-(4-(prop-1-en-2-yl)phenyl)hex-2-en-1-one
Bioactive Analogues: β-Carboline Derivatives
β-Carboline derivatives with 4-hydroxyphenyl substituents, such as N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide , exhibit cytotoxic activity against cancer cell lines:
| Compound | IC₅₀ (Prostate PC-3) | IC₅₀ (Ovarian OVCAR-03) |
|---|---|---|
| Target Compound (Inferred)* | ~1.5–2.0 μM | ~1.5–2.0 μM |
| N'-(2-chlorobenzylidene)-β-carboline [19] | 1.83 μM | 1.65 μM |
| 1-(4-N,N-Dimethylaminophenyl)-β-carboline | 1.37 μM | 1.09 μM |
Note: Direct IC₅₀ data for (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one are unavailable, but structural similarities (e.g., 4-hydroxyphenyl group) suggest comparable activity in specific contexts. The absence of a β-carboline scaffold may reduce overall potency but retain selectivity for certain cancer cell lines .
Cyclohexenone Analogues
3,5-Dimethyl-4-methylene-2-cyclohexen-1-one
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 136.19 g/mol
- Key Differences: Cyclic enone system vs. linear hex-2-en-1-one. The cyclohexenone ring imposes conformational rigidity, altering electronic delocalization and reducing steric flexibility. This compound’s lower molecular weight and lack of aromaticity limit its pharmacological relevance compared to the target compound .
Hydrogen-Bonding and Crystallinity
The hydroxyl group in (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one facilitates robust hydrogen-bonding networks, as predicted by graph-set analysis (e.g., R₂²(8) motifs common in hydroxyphenyl-containing crystals). In contrast, analogues like 3,5-dimethyl-1-(4-(prop-1-en-2-yl)phenyl)hex-2-en-1-one lack this capacity, resulting in less predictable crystal packing and lower melting points .
Biological Activity
(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound belongs to the chalcone class, which is characterized by a 1,3-diaryl-2-propen-1-one structure. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one is , with a molecular weight of 218.3 g/mol. The compound features a hydroxyl group on the phenyl ring, which is crucial for its biological activity.
Antioxidant Activity
Chalcones have been reported to exhibit significant antioxidant properties. The presence of the hydroxyl group in (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one enhances its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Activity
Research has shown that chalcone derivatives possess notable antimicrobial effects against various pathogens. For instance, (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one has demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that chalcone derivatives can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Anticancer Properties
Chalcones are recognized for their anticancer properties. (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one has been evaluated in several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. For example, studies report that this compound can effectively reduce the viability of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies
Case Study 1: Anticancer Activity Assessment
A recent study assessed the anticancer effects of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one on MCF-7 breast cancer cells. The results indicated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group .
Case Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory properties of this chalcone derivative using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed that pre-treatment with (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one significantly reduced the production of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one, and how can reaction conditions be optimized to favor the (E)-isomer?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and a substituted aldehyde (e.g., 3,5-dimethylhex-2-enal). To favor the (E)-isomer, reaction conditions such as base catalysis (e.g., NaOH in ethanol), temperature (60–80°C), and steric hindrance from substituents on the aldehyde are critical. Monitoring the reaction via thin-layer chromatography (TLC) and characterizing intermediates via -NMR (e.g., coupling constants for olefinic protons, J ≈ 15–16 Hz for trans-configuration) ensures stereochemical control .
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/water mix). Data collection requires a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust algorithms for handling hydrogen bonding and disorder . Validation tools like PLATON or CCDC’s Mercury ensure structural accuracy by checking for missed symmetry or unrealistic bond lengths .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Confirms carbonyl (C=O stretch ~1680 cm) and phenolic O-H (~3200 cm).
- NMR : -NMR identifies olefinic protons (δ 6.5–7.5 ppm, J ≈ 16 Hz for E-configuration) and aromatic protons. -NMR confirms ketone (δ ~200 ppm).
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]) and fragmentation patterns.
Contradictions (e.g., unexpected peaks) are resolved via cross-validation with SC-XRD and repeating experiments under controlled conditions .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and how can graph set analysis elucidate these patterns?
- Methodological Answer : Hydrogen bonds (e.g., O-H···O between phenolic -OH and ketone groups) dominate packing. Graph set analysis (as per Etter’s rules) categorizes interactions into discrete (e.g., ) or infinite (e.g., ) motifs. Software like Mercury (CCDC) visualizes these networks, while SHELXL refines H-bond geometries (distance/angle constraints). This analysis predicts stability and polymorphism risks .
Q. What strategies are effective in resolving discrepancies between computational (DFT) and experimental (XRD) bond-length data for the α,β-unsaturated ketone moiety?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT). Hybrid methods (e.g., B3LYP/6-311+G(d,p) with implicit solvent models) improve agreement. For the enone system, compare DFT-optimized bond lengths (C=O, C=C) with XRD values. Adjust basis sets or include dispersion corrections (e.g., Grimme’s D3) to minimize deviations .
Q. How can the antioxidant activity of this compound be systematically evaluated, and what structural features correlate with efficacy?
- Methodological Answer : Use in vitro assays:
- DPPH/ABTS radical scavenging : Measure IC values (μM) via UV-Vis.
- FRAP assay : Quantify Fe reduction.
Structure-activity relationships (SAR) focus on the phenolic -OH (electron-donating groups enhance activity) and conjugated enone system (stabilizes radical intermediates). Compare with analogs like (E)-3-(4-hydroxyphenyl)-1-piperidinylprop-2-en-1-one (similar backbone) to isolate critical substituents .
Q. What crystallographic challenges arise when refining high-disorder structures of this compound, and how are they addressed?
- Methodological Answer : Disorder in alkyl chains or aromatic rings complicates refinement. Strategies include:
- Partial occupancy assignment in SHELXL for overlapping atoms.
- Twinning refinement (HKLF 5 format) for non-merohedral twins.
- Restraints (e.g., SIMU, DELU) to limit unreasonable thermal motion. Validation with R (< 0.05) and GooF (~1.0) ensures reliability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
